2,4-Diacetamido-1-naphthol
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Overview
Description
2,4-Diacetamido-1-naphthol is an organic compound characterized by the presence of two acetamido groups attached to a naphthol core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diacetamido-1-naphthol typically involves the acylation of 2,4-diamino-1-naphthol. The process generally includes the following steps:
Starting Material: 2,4-Diamino-1-naphthol.
Acylation Reaction: The diamino compound is reacted with acetic anhydride in the presence of a base such as pyridine or triethylamine.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete acylation.
Purification: The product is purified through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamido groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogenating agents or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted naphthol derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Diacetamido-1-naphthol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for antimicrobial and anticancer agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,4-Diacetamido-1-naphthol exerts its effects depends on its interaction with molecular targets. For instance:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Pathway Modulation: It may modulate biochemical pathways by interacting with key proteins or receptors involved in cellular processes.
Comparison with Similar Compounds
2,4-Diamino-1-naphthol: The precursor to 2,4-Diacetamido-1-naphthol, differing by the presence of amino groups instead of acetamido groups.
2,4-Dinitro-1-naphthol: Another derivative of 1-naphthol, characterized by nitro groups instead of acetamido groups.
Uniqueness: this compound is unique due to its dual acetamido groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.
By understanding the properties, synthesis, and applications of this compound, researchers can better utilize this compound in various scientific endeavors.
Properties
CAS No. |
7475-23-2 |
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Molecular Formula |
C14H14N2O3 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
N-(3-acetamido-4-hydroxynaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C14H14N2O3/c1-8(17)15-12-7-13(16-9(2)18)14(19)11-6-4-3-5-10(11)12/h3-7,19H,1-2H3,(H,15,17)(H,16,18) |
InChI Key |
ZQPLBIGFPBNDJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C2=CC=CC=C21)O)NC(=O)C |
Origin of Product |
United States |
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